5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
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Overview
Description
5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
The stereochemical characteristics of compounds related to 5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid have been explored using X-ray structural analysis. This analysis showed that these compounds are not suitable for transformation into 3b,6-epoxypyrazolo[5,1-a]isoindoles via the intramolecular Diels–Alder reaction (IMDAF) of furan (Borisova et al., 2016).
Synthesis of Novel Compounds
A novel synthesis method was developed for 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids, demonstrating good yields and short reaction times. This solvent-free cyclocondensation involves a Michael-type reaction and the intramolecular ring opening of the furane ring (Quiroga et al., 2007).
Antimicrobial and Biological Studies
In silico studies on pyrazole-based drug molecules revealed their activities and interaction behaviors. Among synthesized pyrazole derivatives, their antimicrobial activities against standard bacterial and fungal strains were in agreement with docking results, indicating their potential in pharmacology (Shubhangi et al., 2019).
Spectroscopic Investigations
The study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid through experimental and theoretical methods, including NMR and FT-IR spectroscopy, highlighted its biological importance. This research provides insight into the compound's structural and electronic properties (Viveka et al., 2016).
Analgesic Activity
The study of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides revealed their potential as analgesics. These compounds were synthesized through decyclization reactions and displayed significant analgesic activity in tests (Igidov et al., 2022).
Birch Reduction Method
The Birch reduction of heterocyclic carboxylic acids like 3-furoic acid was explored, providing a method for producing 2,3-dihydro-3-furoic acid. This research contributes to the understanding of reduction mechanisms in aromatic carboxylic acids (Kinoshita et al., 1975).
Antimicrobial and Antioxidant Activity
A series of new pyrazoline derivatives showed significant antimicrobial and antioxidant activities, underlining the versatile biological potential of pyrazole derivatives in developing new therapeutic agents (Govindaraju et al., 2012).
HPLC Method Development
A high-performance liquid chromatographic method was developed for determining compounds including 2-furoic acid in honey samples. This method aids in understanding the composition of honey and potential contaminants (Nozal et al., 2001).
Multi-Component Reaction Synthesis
A novel one-pot, four-component condensation in ionic liquid was described for synthesizing 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives. This environmentally friendly methodology has potential in efficient and green chemistry (Xiao et al., 2011).
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets through a variety of mechanisms, including binding to specific receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
Similar pyrazole derivatives have been shown to impact a variety of biochemical pathways, leading to downstream effects such as inhibition of parasite growth .
Result of Action
Similar pyrazole derivatives have been shown to exhibit potent antileishmanial and antimalarial activities .
Properties
IUPAC Name |
5-[(3,4,5-trimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-7-8(2)13-14(9(7)3)6-10-4-5-11(17-10)12(15)16/h4-5H,6H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVDUUFUZZHIBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC2=CC=C(O2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.